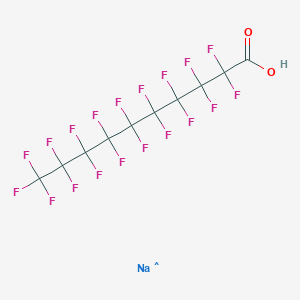

SodiumPerfluorodecanoate

Übersicht

Beschreibung

Sodium Perfluorodecanoate is a type of perfluoroalkyl substance (PFAS), specifically a perfluoroalkyl acid (PFAA). It is a fluorosurfactant with unique hydrophobicity and oleophobicity . It has been used in various consumer products and industrial applications due to its resistance to heat, oil, stains, grease, and water .

Synthesis Analysis

The synthesis of Sodium Perfluorodecanoate and similar compounds typically involves electrochemical fluorination (ECF). This reaction occurs during an electrochemical hydrolysis of hydrofluoric acid (anhydrous) at a cell potential of 4.5 to 7 V .Wissenschaftliche Forschungsanwendungen

Food Packaging Materials

Perfluorinated compounds (PFCs) are utilized in food packaging materials for their oil and moisture resistance properties. A study examining foodstuff-packaging materials in the Greek market identified the presence of multiple PFCs, although Sodium Perfluorodecanoate specific mention was not found, the study's methodology and findings provide insight into the use of related compounds in food packaging applications (Zafeiraki et al., 2014).

Nanoparticle Formation

Sodium Perfluorodecanoate has been involved in the formation of lamellar structured nanoparticles through complexes with cationic block copolymers. This application demonstrates its role in creating core-shell nanoparticles with potential uses in drug delivery and material science (Laschewsky et al., 2006).

Wastewater Treatment Plant Studies

Research on the mass flows of perfluorinated compounds in municipal wastewater treatment facilities has revealed the persistence of these compounds, including Perfluorodecanoate, throughout treatment processes. This persistence underscores the challenges in removing PFCs from wastewater, raising concerns about environmental contamination and the effectiveness of current treatment technologies (Schultz et al., 2006).

Environmental Pollution Monitoring

Investigations into the presence of perfluorinated compounds in environmental samples, such as water bodies and biota, highlight the widespread distribution and potential ecological impacts of these substances. Studies tracking PFCs in river water samples and evaluating their bioaccumulation underscore the environmental persistence and mobility of perfluorinated compounds, prompting further research into their sources, distribution, and long-term effects on ecosystems and human health (So et al., 2007).

Safety and Hazards

Zukünftige Richtungen

The future directions of Sodium Perfluorodecanoate and other PFAS are likely to be influenced by growing concerns over their environmental persistence and potential health effects. There is a need for more research to fully understand their mechanisms of action, environmental fate, and potential health impacts .

Wirkmechanismus

Target of Action

Sodium Perfluorodecanoate, also known as Sodium PFDA, is a fluorosurfactant . It primarily targets proteins and other molecules in the body. It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14, in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .

Mode of Action

It is believed that sodium pfda acts by binding to its targets, which can alter the structure and function of those molecules. This interaction with its targets leads to changes in the body, such as the activation of PPARα and the increased expression of certain enzymes .

Biochemical Pathways

Sodium PFDA affects various biochemical pathways. It has been shown to influence the contents and activity of the biomolecules: GSH, MDA, SOD, CAT, and GPx . These biomolecules play crucial roles in various biochemical pathways, including those involved in oxidative stress and lipid metabolism .

Pharmacokinetics

Pharmacokinetic-pharmacodynamic (pk-pd) modeling is a valuable approach to integrate quantitative information about the pharmacologic properties of a compound with its pharmacokinetics .

Result of Action

The result of Sodium PFDA’s action can be seen at both the molecular and cellular levels. At the molecular level, it influences the contents and activity of various biomolecules . At the cellular level, it can lead to changes in enzyme expression and receptor activation . It’s important to note that sodium pfda has a relatively high toxicity and can promote tumor growth .

Action Environment

Sodium PFDA’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it can be taken up by plants via contaminated water or soil, leading to exposure and accumulation of PFDA in humans and other organisms . Exposure is also possible via inhalation of indoor and outdoor air and ingestion of drinking water and food . Direct dermal contact with PFDA-containing products is the main route of exposure .

Biochemische Analyse

Biochemical Properties

SodiumPerfluorodecanoate has been shown to interact with various biomolecules. For instance, it has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism . A study also indicated that this compound could influence the contents and activity of the biomolecules: GSH, MDA, SOD, CAT, and GPx .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to greatly affect the immune response . Mechanistic investigations indicated that this compound inhibited caspase-1 activation, and decreased the mRNA levels of NLRP1, NLRP3, and NLRC4, suggesting that inflammasome assemblies were suppressed .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. It is known that this compound is resistant to hydrolysis, photolysis, and biodegradation, causing persistence of the compound in the environment .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism . It does not biodegrade according to the route of fatty acid metabolism .

Eigenschaften

InChI |

InChI=1S/C10HF19O2.Na/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29;/h(H,30,31); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANCFNKLDHKVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HF19NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3830-45-3 | |

| Record name | Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3830-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

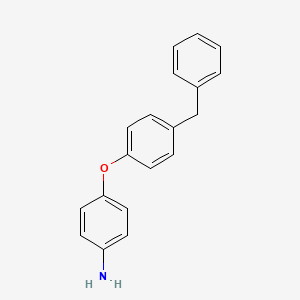

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

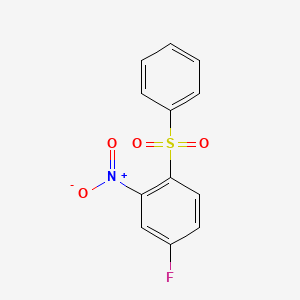

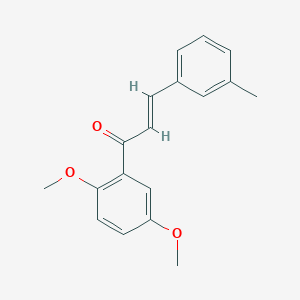

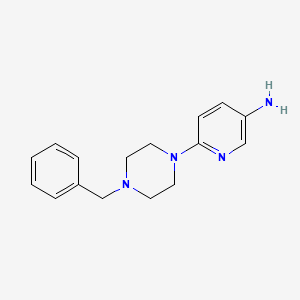

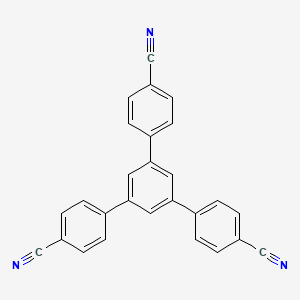

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B3133064.png)

![2-[(Methylsulfanyl)methyl]piperidine](/img/structure/B3133092.png)